N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
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Overview
Description
N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a chemical compound with the molecular formula C16H16N2O4S It is known for its unique structural properties, which include a benzoyl group, a sulfonyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide typically involves the reaction of 3-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanimidamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or sulfonyl derivatives.
Scientific Research Applications
N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include signal transduction pathways and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
- N’-[(4-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
- N’-[(3-chlorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Uniqueness
N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is unique due to the presence of the 3-methylbenzoyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-5-7-13(10-12)16(19)22-18-15(17)11-23(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPXPCVHYJCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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